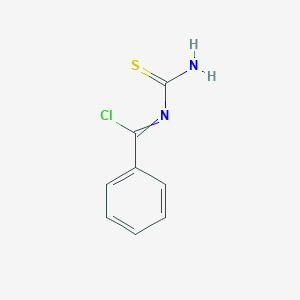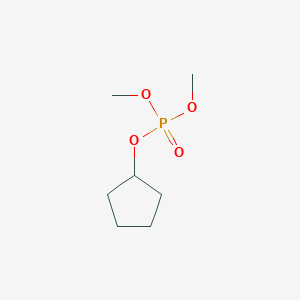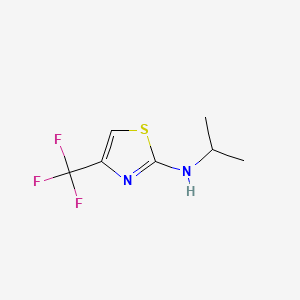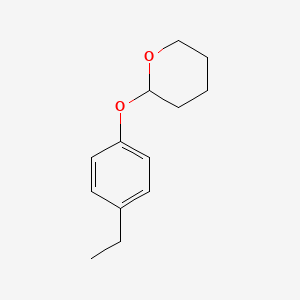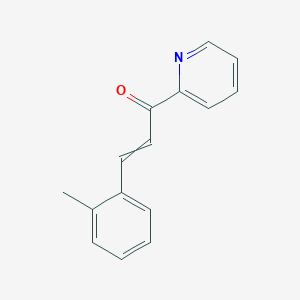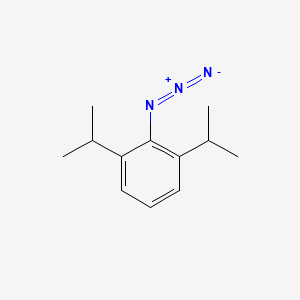
Benzenamine, 2-(1-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1-cyclopenten-1-yl)-: is an organic compound with the molecular formula C₁₁H₁₃N. It is a derivative of benzenamine (aniline) where a cyclopentenyl group is attached to the second position of the benzene ring. This compound is of interest due to its unique structure, which combines the aromatic properties of benzenamine with the cyclic characteristics of cyclopentene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-(1-cyclopenten-1-yl)- typically involves the reaction of benzenamine with cyclopentenone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzenamine is reacted with cyclopentenone in the presence of a palladium catalyst and a base. This reaction proceeds through a series of steps including oxidative addition, migratory insertion, and reductive elimination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitro derivatives.
Reduction: Amines and hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 2-(1-cyclopenten-1-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, Benzenamine, 2-(1-cyclopenten-1-yl)- can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopentenyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound, which lacks the cyclopentenyl group.
Cyclopentylamine: A compound where the amine group is attached to a cyclopentane ring instead of a benzene ring.
2-Cyclopenten-1-ylamine: A compound with the amine group attached directly to the cyclopentene ring.
Uniqueness: Benzenamine, 2-(1-cyclopenten-1-yl)- is unique due to the presence of both an aromatic benzene ring and a cyclopentenyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
138850-22-3 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)aniline |
InChI |
InChI=1S/C11H13N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6,12H2 |
InChI Key |
VPQYYBAYDFJLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


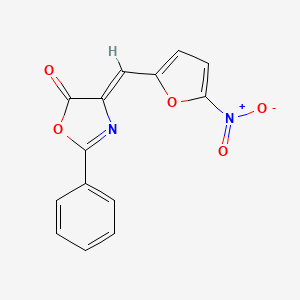
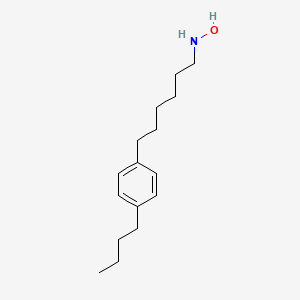
phosphanium perchlorate](/img/structure/B14263295.png)
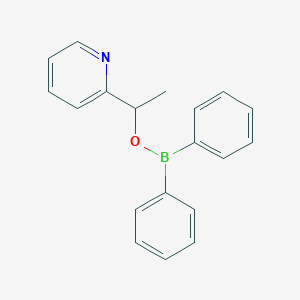
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

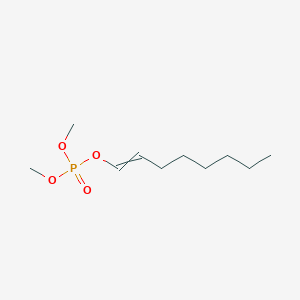
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
